molecular formula C22H27N3O4 B5041147 2-(benzyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol

2-(benzyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol

Cat. No.: B5041147
M. Wt: 397.5 g/mol
InChI Key: HPYBLYGWJYTSTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(benzyl{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)ethanol” is a complex organic molecule. It contains a benzyl group, a pyrazol ring, and a trimethoxyphenyl group . The trimethoxyphenyl (TMP) group is a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .


Synthesis Analysis

The synthesis of such compounds often involves condensation reactions and coupling reactions . The 3,4,5-trimethoxyphenyl (TMP) group, a six-membered electron-rich ring, is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The trimethoxyphenyl (TMP) group is prominently present in the molecular structures of various research studies .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Properties

IUPAC Name

2-[benzyl-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-27-19-11-17(12-20(28-2)22(19)29-3)21-18(13-23-24-21)15-25(9-10-26)14-16-7-5-4-6-8-16/h4-8,11-13,26H,9-10,14-15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYBLYGWJYTSTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN(CCO)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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